1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-7,10-11,19,24H,8-9,12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCZCHGJIJYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 339.4 g/mol. The structural representation highlights the presence of a dimethylphenyl group and an indoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1705755-45-8 |
The compound is believed to exhibit its biological activity through several mechanisms:
- Thrombopoietin Receptor Agonism : Similar compounds have been reported to act as agonists for the thrombopoietin (TPO) receptor, which plays a crucial role in platelet production. Enhancing TPO receptor activity can be beneficial in conditions like thrombocytopenia .
- Antioxidant Activity : Compounds with similar structures often demonstrate antioxidant properties, which can mitigate oxidative stress and improve cellular health .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Platelet Production Enhancement : In a study involving TPO receptor agonists, compounds structurally related to this compound showed significant increases in platelet counts in animal models, suggesting a therapeutic application in treating thrombocytopenia .
- Antioxidant Properties : Research has indicated that compounds with indoline structures possess strong antioxidant capabilities. A study demonstrated that these compounds could scavenge free radicals effectively, contributing to their protective effects against oxidative damage in cellular systems .
- Cytotoxicity Studies : A recent investigation into the anticancer properties of similar urea derivatives revealed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also have potential as an anticancer agent .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Substituent Effects on Aromatic Rings: The target compound’s 3,4-dimethylphenyl group (electron-donating methyl groups) contrasts with analogs featuring 4-cyanophenyl (electron-withdrawing, ) or 3,4-dichlorophenyl (halogenated, ). These modifications influence electronic properties, solubility, and target binding. For example, cyano or chloro groups enhance lipophilicity, while methyl groups may improve metabolic stability. The dimethoxyphenyl group in introduces methoxy substituents, which can hydrogen-bond with targets but may reduce membrane permeability compared to methyl groups.
Backbone Modifications: The 2-hydroxyethyl linker in the target compound likely enhances solubility compared to the piperidin-1-yl group in , which adds steric bulk.
Biological Implications :
- Urea derivatives with indolinyl or indolyl groups (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems, which facilitate π-π stacking with ATP-binding pockets.
- The absence of halogen atoms in the target compound (vs. ) may reduce off-target toxicity but could also lower binding affinity to hydrophobic pockets.
Research Findings and Gaps
- Synthetic Yields : Analogs like 6n (82.4% yield, ) demonstrate efficient synthesis routes for aryl urea derivatives, suggesting feasibility for scaling the target compound.
- Spectroscopic Data : ESI-MS (e.g., m/z 266.1 for 6n ) and ChemSpider IDs (e.g., 4332189 ) provide reference points for characterizing the target compound.
- Unanswered Questions: No direct data on the target’s solubility, stability, or biological activity are available. Future studies should prioritize assays comparing its efficacy with analogs like or .
Q & A
Q. What are the established synthetic routes for preparing 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, and what reaction conditions are critical for success?
The synthesis of urea derivatives typically involves multi-step reactions. Key steps include:
- Preparation of the indoline or aryl precursor (e.g., 1-methylindolin-5-yl derivatives via reductive alkylation or cyclization).
- Introduction of the hydroxyethyl linker via nucleophilic substitution or coupling reactions.
- Formation of the urea bond using carbodiimide-mediated coupling or reaction with isocyanates under anhydrous conditions . Critical conditions include solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (0–60°C to prevent side reactions), and catalysts like 1,8-diazabicycloundec-7-ene (DBU) for urea bond formation .
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons in 3,4-dimethylphenyl at δ 6.8–7.2 ppm) and hydroxyethyl linkage (broad singlet for -OH near δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₃H₂₉N₃O₂: 379.2256) .
- HPLC with UV/Vis detection : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases due to urea’s hydrogen-bonding capacity (e.g., IC₅₀ determination via fluorescence polarization) .
- Cell viability assays : Screen for antiproliferative activity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
- Solubility and permeability studies : Use shake-flask method (aqueous/organic partitioning) and Caco-2 monolayer models to predict bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation in the urea linkage step?
- Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, stoichiometry of isocyanate:amine) to identify optimal conditions .
- Catalyst optimization : Use organocatalysts like DMAP to accelerate urea formation at lower temperatures (reducing hydrolysis byproducts) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Q. How should researchers resolve contradictory data in biological activity across different assay platforms?
- Orthogonal validation : Confirm enzyme inhibition results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with cell-based assays (e.g., hydrolyzed urea derivatives) .
- Structural analogs : Synthesize and test derivatives (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting target interactions and selectivity?
- Molecular docking : Use AutoDock Vina or Glide to model binding poses in kinase ATP pockets (e.g., targeting EGFR or VEGFR2) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding entropy/enthalpy .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for urea derivatives against off-targets (e.g., CYP450 isoforms) to predict selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
